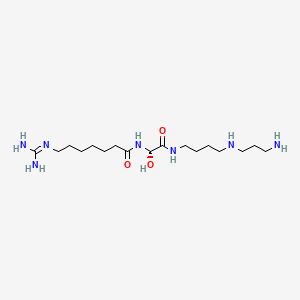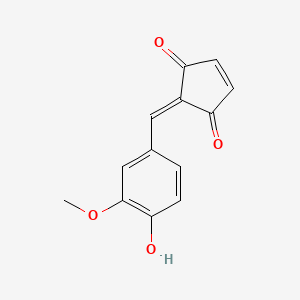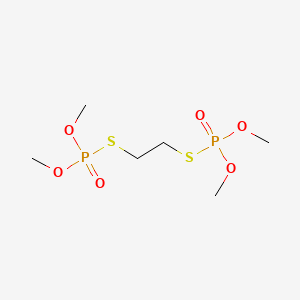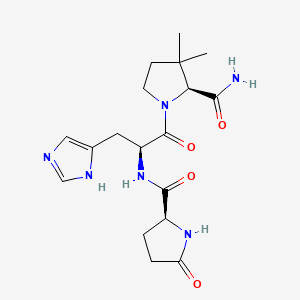
Cedrelanol
Descripción general
Descripción
Cedrelanol, also known as δ-Cadinol, is an organic compound and a sesquiterpenoid alcohol . It is produced by many plants as well as some animals and microorganisms . It is a white crystalline solid, soluble in isopropyl ether and ethanol . It is an epimer of α-cadinol . Cedrelanol exists in nature as either of two enantiomers distinguished by the prefixes (+)- and (−)- .
Synthesis Analysis
Cedrelanol has been synthesized from various sources. For instance, synthetic (+)-cedrelanol was used to generate six different bis-isonitrile analogues . The process involved epoxidation of the C4−C5 alkene . The first alkylation set in motion the steric outcome of the remaining steps .
Molecular Structure Analysis
Cedrelanol has a molecular formula of C15H26O . It has an average mass of 222.366 Da and a monoisotopic mass of 222.198364 Da . It has 4 defined stereocentres .
Chemical Reactions Analysis
Cedrelanol belongs to the class of organic compounds known as sesquiterpenoids . These are terpenes with three consecutive isoprene units . It has been found in quantitative and qualitative phytochemical studies of the Cedrela species .
Physical And Chemical Properties Analysis
Cedrelanol is a white crystalline solid . It is soluble in isopropyl ether and ethanol . It has a molecular formula of C15H26O, an average mass of 222.366 Da, and a monoisotopic mass of 222.198364 Da .
Aplicaciones Científicas De Investigación
COX-2 Inhibition
Cedrelanol has demonstrated potential as a COX-2 inhibitor, suggesting anti-inflammatory applications. A study focusing on the anti-inflammatory potential of phytochemicals from "Garam Masala" found Cedrelanol to have binding affinity comparable to Coxibs drugs, known COX-2 inhibitors. This indicates Cedrelanol's potential in developing anti-inflammatory drugs (Dey & Buwa, 2022).
Allelopathic Agent in Agriculture
Cedrelanolide, closely related to Cedrelanol, has been identified for its plant-growth inhibitory properties. This compound from Cedrela salvadorensis exhibited inhibitory effects on germination and seed respiration of various plant species, suggesting its potential role as an allelopathic agent in agricultural practices (Cespedes et al., 2004).
Antioxidant Properties
The hydroethanolic extract of Cedrela odorata's inner stem bark, containing Cedrelanol, has been studied for its antioxidant properties. It demonstrated inhibitory activity against α-glucosidase and positively modulated antioxidant enzymes in diabetic rats. This indicates Cedrelanol's potential in managing oxidative damage associated with diabetes and hyperglycemia (Giordani et al., 2015).
Pest Control
Cedrelanolide has shown significant activity against Spodoptera frugiperda, a pest species, indicating its potential use in pest control. When tested on neonate larvae, Cedrelanolide caused significant larval mortality and growth reduction, suggesting its utility in integrated pest management strategies (Cespedes et al., 2000).
Mecanismo De Acción
Safety and Hazards
Cedrelanol is classified as an irritant . It is irritating to eyes, respiratory system, and skin . It is recommended to keep it out of the reach of children, rinse immediately with plenty of water in case of contact with eyes, and seek medical advice . Suitable protective clothing should be worn when handling it .
Propiedades
IUPAC Name |
(1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHMMRYTDARSZ-XQLPTFJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@]([C@@H]2CC1)(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cedrelanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
302.00 to 304.00 °C. @ 760.00 mm Hg | |
| Record name | Cedrelanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cedrelanol | |
CAS RN |
5937-11-1 | |
| Record name | epi-α-Cadinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | T-Cadinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cedrelanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 140 °C | |
| Record name | Cedrelanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-((1-Oxododecanoxy-(2-hydroxy-3-propanyl))-phosphonate-oxy)-ethyl]-trimethylammonium](/img/structure/B1217580.png)
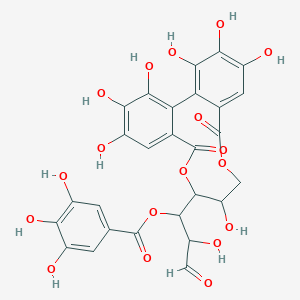
![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)


![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)
